

N-Methylpyrrolidone: Application Notes and Protocols for Drug Delivery and Formulation

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Compound of Interest

Compound Name: *N-Methylpyrrolidone*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpyrrolidone (NMP), a versatile aprotic solvent, has garnered significant attention in the pharmaceutical sciences for its exceptional solubilizing properties and its role as a penetration enhancer.^[1] Its biocompatibility and miscibility with water and other common organic solvents make it a valuable excipient in a variety of drug delivery systems.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of NMP in drug formulation and delivery studies, with a focus on its application as a solubilizer, a transdermal penetration enhancer, and a key component in in-situ forming implants.

Physicochemical Properties of N-Methylpyrrolidone

A comprehensive understanding of NMP's physicochemical properties is crucial for its effective application in pharmaceutical formulations.

Property	Value	Reference
Molecular Formula	C5H9NO	[3]
Molecular Weight	99.13 g/mol	[4]
Appearance	Colorless to slightly yellow liquid	[1]
Boiling Point	202-204 °C	[3]
Melting Point	-24 °C	[3]
Flash Point	91 °C	[3]
Density	1.028 g/cm ³	[3]
Viscosity (at 25°C)	1.65 cP	[4]
log P (octanol-water)	-0.40	[3]
Solubility in Water	Miscible	[3]

Application 1: NMP as a Solubilizing Agent

NMP is a powerful solvent capable of significantly enhancing the solubility of poorly water-soluble drugs, thereby improving their bioavailability.[5] It is believed to act as both a cosolvent and a complexing agent to achieve this effect.[6][7]

Quantitative Data: Solubility Enhancement of Poorly Soluble Drugs

The following table summarizes the solubility enhancement of various drugs in a 20% v/v NMP in water solution compared to their intrinsic solubility in water.

Drug	Intrinsic Solubility (S _{int}) in Water (µg/mL)	Solubility in 20% v/v NMP (S _{0.2}) (µg/mL)	Solubility Enhancement (S _{0.2} /S _{int})
Phenobarbital	1,170	18,400	15.7
Griseofulvin	14.5	1,280	88.3
Phenytoin	31.7	1,280	40.4
Ketoprofen	520	25,000	48.1
Estrone	2.9	240	82.8
Testosterone	11.5	1,610	140.0
Ibuprofen	77.5	22,100	285.2
Amiodarone	0.5	400	800.0
Carbendazim	7.9	1,100	139.2
2-Phenoxypropionic acid	2,700	75,000	27.8

Data sourced from Sanghvi et al. (2008).[\[6\]](#)[\[7\]](#)

Experimental Protocol: Determination of Drug Solubility in NMP-Water Mixtures

This protocol outlines the steps to determine the equilibrium solubility of a drug in various NMP-water concentrations.

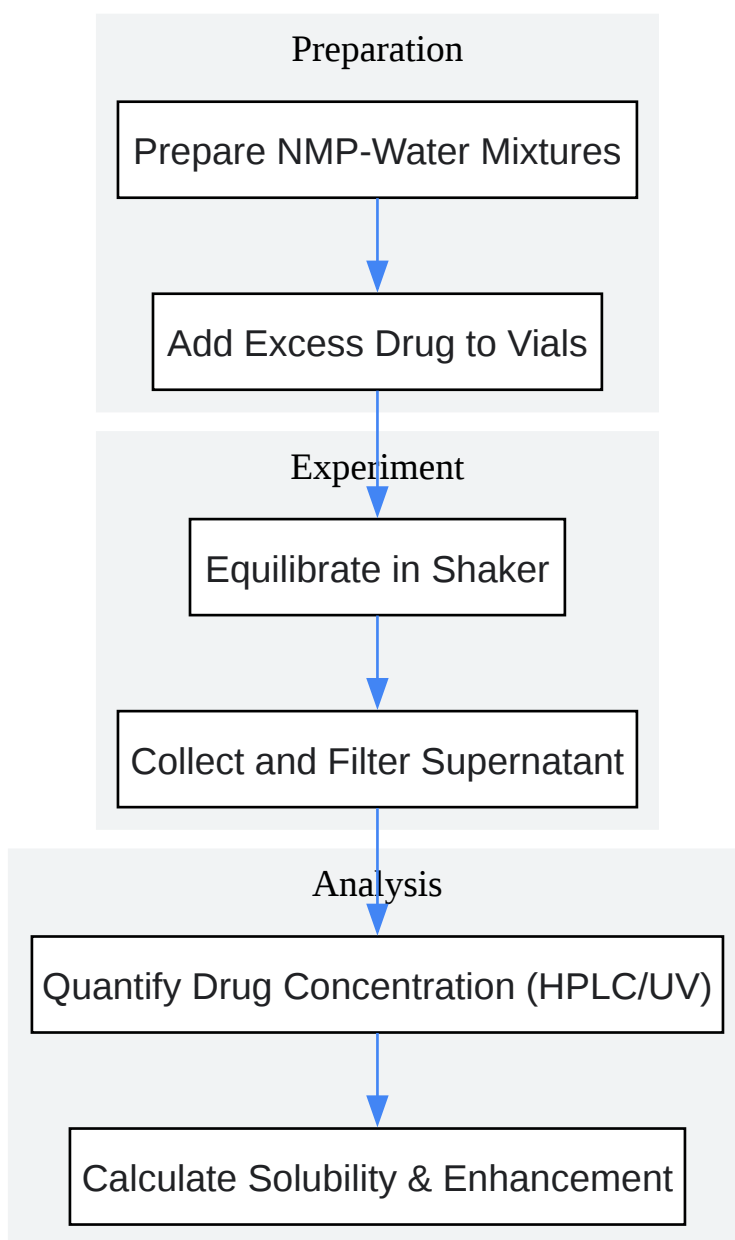
Materials:

- Drug substance
- **N-Methylpyrrolidone** (pharmaceutical grade)
- Purified water

- Shake-flask apparatus or orbital shaker in a temperature-controlled environment
- Centrifuge
- Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
- Syringe filters (e.g., 0.45 μm PTFE)

Procedure:

- **Preparation of Cosolvent Mixtures:** Prepare a series of NMP-water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% NMP in water).
- **Sample Preparation:** Add an excess amount of the drug to vials containing a fixed volume of each cosolvent mixture and a control (purified water). Ensure that solid drug remains undissolved to confirm saturation.
- **Equilibration:** Seal the vials and place them in a shake-flask apparatus or orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.^[8]
- **Sample Collection and Preparation:** After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any undissolved drug particles.
- **Drug Quantification:** Dilute the filtered samples with a suitable solvent to a concentration within the analytical instrument's linear range. Analyze the samples to determine the drug concentration.
- **Data Analysis:** Calculate the solubility of the drug in each NMP-water mixture and the solubility enhancement factor relative to the aqueous solubility.



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Workflow for Solubility Determination

Application 2: NMP as a Transdermal Penetration Enhancer

NMP is an effective penetration enhancer for both hydrophilic and lipophilic drugs, facilitating their transport across the stratum corneum.[9][10] The proposed mechanisms include a co-

transport or solvent drag effect and interaction with skin lipids and proteins.[11][12]

Quantitative Data: Enhancement of Drug Permeation

Drug	NMP Concentration	Permeation Enhancement Ratio	Reference
Propranolol	10%	~2	[11]
Lidocaine	>80% (v/v)	Significant increase	[9]
Lidocaine-HCl	50% (v/v)	4.3	[9]
Prilocaine-HCl	50% (v/v)	2.6	[9]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

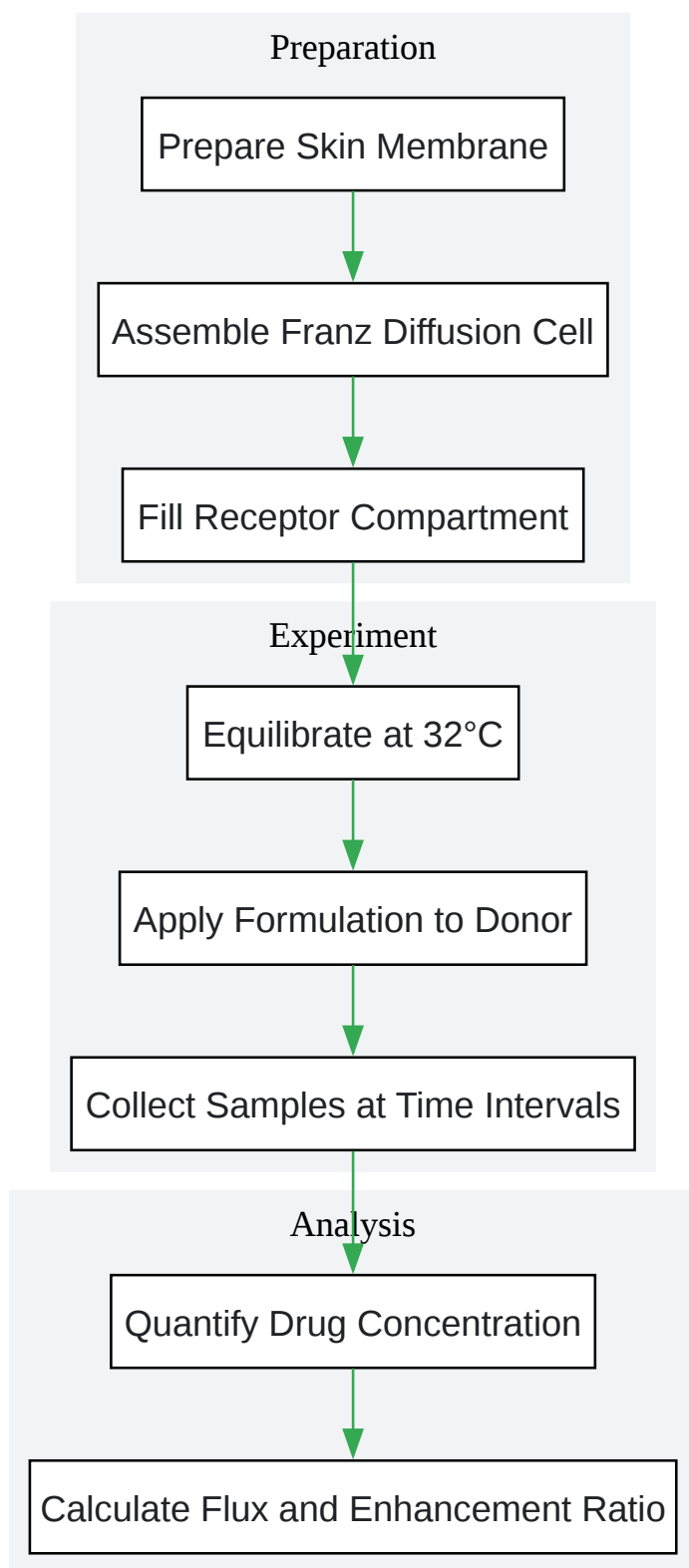
This protocol describes the use of Franz diffusion cells to evaluate the effect of NMP on the transdermal permeation of a drug.

Materials:

- Franz diffusion cells
- Excised skin membrane (e.g., human cadaver skin, porcine ear skin)[13][14]
- Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a solubilizing agent like polysorbate 80 to maintain sink conditions)
- Drug formulation with and without NMP
- Magnetic stirrer and stir bars
- Water bath or heating block to maintain 32 °C
- Syringes for sampling
- Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

- **Skin Membrane Preparation:** Thaw the frozen skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. If using full-thickness skin, ensure the subcutaneous fat is removed.
- **Franz Cell Assembly:** Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
- **Receptor Compartment Filling:** Fill the receptor compartment with pre-warmed (32 °C) receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
- **Equilibration:** Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32 °C. Allow the skin to equilibrate for about 30 minutes.
- **Formulation Application:** Apply a known amount of the drug formulation (with or without NMP) to the skin surface in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
- **Drug Quantification:** Analyze the collected samples for drug concentration using a validated analytical method.
- **Data Analysis:** Calculate the cumulative amount of drug permeated per unit area of the skin over time. Determine the steady-state flux (J_{ss}) and the permeability coefficient (K_p). Calculate the enhancement ratio by dividing the flux of the drug from the NMP-containing formulation by the flux from the control formulation.



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Workflow for *In Vitro* Skin Permeation Study

Application 3: NMP in In-Situ Forming Implants

NMP is a key solvent in the formulation of in-situ forming implants (ISFIs), which are injectable liquid formulations that transform into a solid or semi-solid depot upon injection.^[15] This system is used for the sustained release of drugs. The formation of the implant is triggered by the diffusion of NMP into the surrounding aqueous environment and the influx of water into the formulation, causing the polymer to precipitate.

Quantitative Data: Drug Release from In-Situ Forming Implants

The release kinetics from ISFIs are influenced by factors such as polymer type, polymer concentration, and the physicochemical properties of the drug.

Drug Property	Initial Burst Release (24h)	Duration of Release	Reference
Hydrophilic	22.8% - 68.4%	< 60 days	^[15]
Hydrophobic	1.8% - 18.9%	60 - 285 days	^[15]

Data for a formulation of 50 mg/g drug in 1:2 w/w PLGA:NMP.^[15]

Experimental Protocol: In Vitro Release Testing of In-Situ Forming Implants

This protocol describes a general method for evaluating the in-vitro release of a drug from an NMP-based ISFI.

Materials:

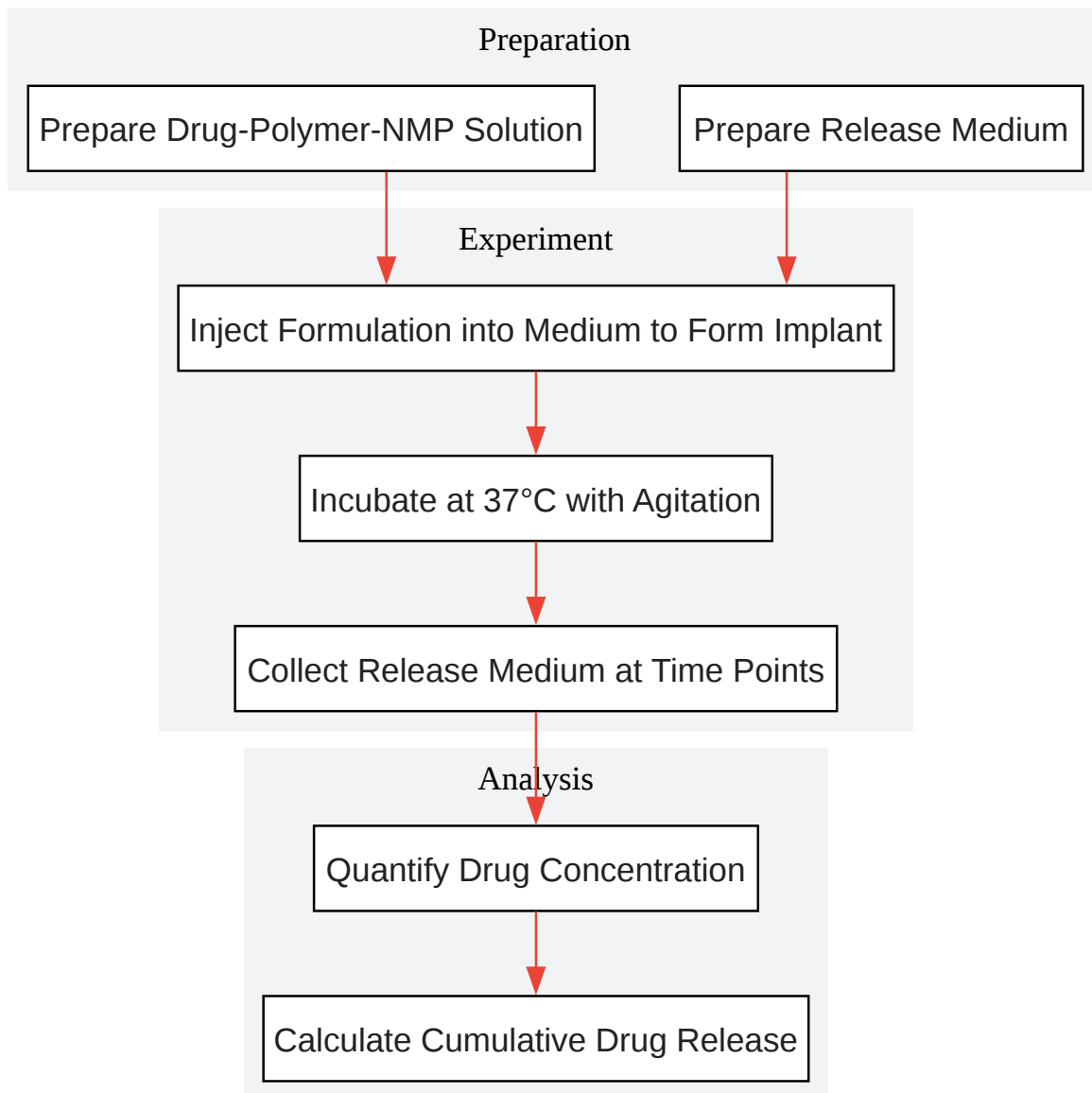
- Drug-loaded ISFI formulation (drug and polymer dissolved in NMP)
- Release medium (e.g., phosphate-buffered saline pH 7.4)
- Vials or a USP dissolution apparatus (e.g., Apparatus 2)

- Temperature-controlled shaker or water bath
- Syringes and needles for injection
- Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

- **Formulation Preparation:** Prepare the ISFI formulation by dissolving the polymer (e.g., PLGA) and the drug in NMP.
- **Release Medium Preparation:** Fill vials or dissolution vessels with a defined volume of the release medium.
- **Implant Formation:** Inject a precise volume of the ISFI formulation into the release medium. A solid or semi-solid implant will form upon contact with the aqueous environment.
- **Incubation:** Place the vials or vessels in a shaker or water bath maintained at 37 °C with gentle agitation.
- **Sampling:** At specified time points, withdraw the entire release medium and replace it with fresh, pre-warmed medium. Alternatively, withdraw an aliquot and replace it with an equal volume of fresh medium.
- **Drug Quantification:** Analyze the collected release media for drug content using a validated analytical method.
- **Data Analysis:** Calculate the cumulative percentage of drug released over time.

For more reproducible results, an adapter-based method can be employed to control the shape and size of the formed implant.[\[16\]](#)[\[17\]](#)



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Workflow for *In Vitro* Release from *In-Situ* Implant

Safety Considerations

While NMP is a valuable excipient, it is important to be aware of its safety profile. NMP can cause skin and eye irritation.[18] It is classified as a reproductive toxicant in animal studies, and appropriate handling precautions, such as wearing gloves, should be taken, especially by

women of childbearing age.[18] The use of NMP in pharmaceutical formulations is subject to regulatory guidelines.[18]

Conclusion

N-Methylpyrrolidone is a versatile and effective excipient in pharmaceutical formulation and drug delivery. Its strong solubilizing power, ability to enhance transdermal penetration, and its essential role in in-situ forming implants make it a valuable tool for addressing challenges with poorly soluble drugs and for developing novel drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to explore and utilize NMP in their drug development endeavors. Adherence to detailed experimental protocols and safety guidelines is essential for obtaining reliable data and ensuring safe handling.

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